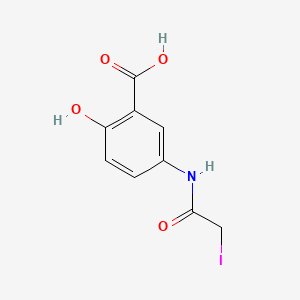

5-Iodoacetamidosalicylic acid

Description

Contextualization of Iodinated Aromatic Carboxylic Acids in Chemical Biology and Medicinal Chemistry Research

Iodinated aromatic carboxylic acids represent a significant class of molecules in the fields of chemical biology and medicinal chemistry. The incorporation of an iodine atom onto an aromatic ring can profoundly influence a molecule's properties, serving various functions from a simple heavy atom for X-ray crystallography to a reactive handle for bioconjugation. In medicinal chemistry, iodination is a common strategy in drug design to enhance binding affinity or to modulate metabolic stability. Aryl iodides are also crucial precursors in a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. nih.govacs.org More recently, methods such as visible-light-induced decarboxylative iodination have been developed to efficiently generate these valuable aryl iodides from readily available aromatic carboxylic acids, highlighting their importance as synthetic intermediates. nih.gov

Within chemical biology, the iodo- group is often part of a larger reactive moiety, such as an iodoacetamide (B48618). The iodoacetamide group is a classic electrophile used for the covalent modification of proteins. nih.gov It functions as a thiol-reactive probe, readily undergoing alkylation with the sulfhydryl group of cysteine residues under physiological conditions to form a stable thioether bond. nih.govthermofisher.com This specific reactivity makes iodinated compounds indispensable tools for labeling proteins with fluorescent dyes, affinity tags, or other reporters to study protein structure, function, and interactions. scbt.com

Historical Perspective of Salicylic (B10762653) Acid Derivatives as Research Tools

Salicylic acid and its derivatives have a long and storied history, beginning with the use of willow bark extracts for pain relief and culminating in the synthesis of acetylsalicylic acid (aspirin), one of the most widely used drugs in the world. thermofisher.com Beyond their therapeutic applications, salicylic acid derivatives have become vital tools in academic research. The inherent biological activity of the salicylate (B1505791) scaffold has spurred continuous investigation into new derivatives for various therapeutic areas. nih.govnih.gov

From a research tool perspective, the salicylic acid framework offers a versatile platform. Its carboxylic acid and hydroxyl groups can be readily modified to attach other functionalities, creating probes for biological systems. Over the last two decades, theoretical and practical interest in these compounds has grown, with research before 2010 focusing on their fundamental synthesis and physicochemical properties, and more recent studies exploring their diverse biological properties and applications. acs.org Their ability to interact with biological targets, such as cyclooxygenase enzymes, has made them model systems for studying enzyme inhibition and drug-protein interactions. nih.gov Furthermore, their derivatives have been developed as fluorescent probes and covalent modifiers to investigate complex biological processes.

Overview of 5-Iodoacetamidosalicylic Acid's Significance as a Reactive Probe in Molecular Investigations

This compound (I-Sa) emerges at the intersection of these two chemical classes, combining the protein-modifying capability of an iodoacetamide with the biocompatible scaffold of salicylic acid. It is a water-soluble, thiol-reactive compound designed specifically for use as a probe in molecular and cellular studies. acs.org Its primary significance lies in its role as a covalent labeling agent that targets cysteine residues in proteins. acs.orgualberta.ca The iodoacetamide group ensures specific and stable modification, while the salicylic acid portion provides favorable properties such as water solubility.

Historically, this compound was synthesized from 5-aminosalicylic acid and was noted for its high thiol reactivity, approaching 100%. acs.org A key application of this compound is in the field of Fluorescence Resonance Energy Transfer (FRET), a powerful technique for measuring intramolecular and intermolecular distances in biological macromolecules. acs.orgevidentscientific.com In FRET studies, this compound can function as a fluorescent acceptor when paired with a suitable donor, such as a tryptophan residue or another fluorescent probe. acs.org By covalently attaching I-Sa to a specific cysteine residue on a protein, researchers can measure distances in the range of 10-40 Å, providing critical insights into protein structure, conformational changes, and dynamics. acs.orgacs.org While iodoacetamides primarily target cysteines, related compounds like 4-iodoacetamidosalicylate have been shown to react with other nucleophilic residues, such as lysine, demonstrating the potential for broader applications in protein modification. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈INO₄ | [PubChem] |

| Molecular Weight | 321.07 g/mol | [PubChem] |

| Appearance | Solid | N/A |

| Reactivity | Thiol-reactive (iodoacetamide group) | acs.org |

| Precursor | 5-Aminosalicylic acid | acs.org |

Table 2: Application of this compound in FRET Studies

This table summarizes the use of this compound (I-Sa) as a FRET acceptor in a study on E. coli adenylate kinase. Distances were measured between a donor fluorophore and I-Sa attached to a specific cysteine residue.

| Donor (D) | Acceptor (A) | Protein System | Donor Location | Acceptor Location | Förster Distance (R₀) in Å |

| Tryptophan | This compound | E. coli Adenylate Kinase | Native Trp Residue | Cys Mutant | 22 |

| N-iodoacetyl-β-(2-naphthyl)alanine (I-Nal) | This compound | E. coli Adenylate Kinase | Cys Mutant | Cys Mutant | 26 |

Source: Based on data from Reshetnyak et al., Bioconjugate Chemistry, 2000. acs.org

Structure

3D Structure

Properties

CAS No. |

36930-65-1 |

|---|---|

Molecular Formula |

C9H8INO4 |

Molecular Weight |

321.07 g/mol |

IUPAC Name |

2-hydroxy-5-[(2-iodoacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H8INO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) |

InChI Key |

MKLLOSKGYCSGFK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)CI)C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CI)C(=O)O)O |

Other CAS No. |

36930-65-1 |

Synonyms |

5-IAASA 5-iodoacetamidosalicylic acid |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Laboratory Synthesis of 5-Iodoacetamidosalicylic Acid

The primary and most documented method for the laboratory synthesis of this compound involves the iodoacetylation of 5-aminosalicylic acid. acs.org This approach is favored due to the commercial availability and relative stability of the precursor.

5-Aminosalicylic acid (5-ASA) serves as the principal starting material for synthesizing this compound. acs.org The synthesis is achieved through the iodoacetylation of the amino group on the salicylic (B10762653) acid ring. acs.orggoogle.co.ug This reaction typically employs iodoacetic anhydride (B1165640) as the acylating agent. acs.orggoogle.co.ug The reaction is generally carried out in a suitable solvent system, such as dioxane-water, and in the presence of a mild base like sodium bicarbonate to neutralize the acid byproduct. acs.org

The selection of 5-aminosalicylic acid as the precursor is strategic. Its structure provides a reactive amino group that can be selectively acylated without interfering with the carboxyl and hydroxyl groups of the salicylic acid moiety under controlled conditions. acs.orggoogle.co.ug

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role |

| 5-Aminosalicylic Acid | Precursor |

| Iodoacetic Anhydride | Acylating Agent |

| Dioxane-Water | Solvent |

| Sodium Bicarbonate | Base |

Achieving high yield and purity is a critical aspect of the synthesis of this compound. acs.orggyrosproteintechnologies.com The crude product obtained from the initial reaction often requires further purification. acs.org A common and effective method for purification is recrystallization from a methanol (B129727)/double-distilled water (MeOH/DDW) mixture. acs.org

Factors that can be optimized to improve yield and purity include:

Reaction Temperature: Controlling the temperature, often keeping it low (e.g., 5°C) during the initial reaction, can help minimize side reactions. acs.org

Reaction Time: The duration of the reaction is crucial for ensuring complete acylation.

pH Control: Maintaining the appropriate pH with a base is necessary to facilitate the reaction and neutralize acidic byproducts. mdpi.com

Purification Method: The choice of recrystallization solvent and the number of recrystallization steps directly impact the final purity of the product. acs.org

While the iodoacetylation of 5-aminosalicylic acid is the standard method, research into novel synthetic pathways aims to improve efficiency, yield, and potentially introduce greener synthetic routes. kaist.ac.kr Retrosynthesis models and prioritization scoring algorithms are computational tools that can be employed to deduce promising new synthetic pathways for desired chemicals. kaist.ac.kr These approaches consider factors like reaction mechanisms, structural similarity, and thermodynamic favorability to identify alternative routes. kaist.ac.kr Although specific novel pathways for this compound are not extensively detailed in the provided search results, the general principles of developing new synthetic methods are applicable. kaist.ac.krsioc-journal.cn

Optimization of Reaction Conditions for Enhanced Yield and Purity

Synthesis of Analogues and Chemically Modified Derivatives

The synthesis of analogues and chemically modified derivatives of this compound is crucial for tuning its properties for specific applications, such as in the study of protein structure and function. acs.orgnih.gov

The reactivity of the iodoacetamido group makes it a useful tool for targeting thiol groups in proteins. google.co.ug By varying the acylating moiety, the reactivity and specificity of the resulting salicylic acid derivative can be modulated. For instance, instead of iodoacetic anhydride, other acylating agents can be used to introduce different reactive groups. google.co.ug Examples of other activating groups that can be introduced onto an amino group include bromoacetic anhydride and maleic anhydride. google.co.ug These modifications can alter the electrophilicity of the reactive group, thereby tuning its reactivity towards nucleophiles like cysteine residues in proteins. google.co.ugnih.gov

Modification of the salicylic acid core itself offers another avenue for functional diversification. nih.govmdpi.com For example, introducing different substituents onto the benzene (B151609) ring can alter the compound's electronic properties, solubility, and steric hindrance. mdpi.com Research has been conducted on synthesizing derivatives of salicylic acid with various modifications to explore their biological activities. nih.gov These modifications can include the introduction of different halogen atoms or other functional groups to the salicylic acid backbone. mdpi.com This approach allows for the creation of a library of compounds with diverse properties, which can be screened for desired activities. google.com

Regioselective Functionalization Approaches for Targeted Applications

The synthesis of this compound is a key process for its application in various scientific fields, particularly as a thiol-reactive fluorescent probe. The strategic placement of the iodoacetamido group at the 5-position of the salicylic acid backbone is crucial for its function. This is achieved through regioselective synthetic methods that leverage the inherent chemical properties of the precursor, 5-aminosalicylic acid.

The primary and most direct synthetic route to this compound involves the acylation of 5-aminosalicylic acid. acs.org In this approach, the amino group at the C5 position of the benzene ring acts as a nucleophile, attacking an electrophilic iodoacetylating agent. The regioselectivity of this reaction is dictated by the significantly higher nucleophilicity of the aromatic amine compared to the hydroxyl group or the carboxyl group under appropriate reaction conditions.

A common precursor for this synthesis is 5-aminosalicylic acid, which can be prepared through the reduction of 5-nitrosalicylic acid. chemicalbook.com The synthesis of this compound commences with 5-aminosalicylic acid as the starting material. acs.org

The general synthetic scheme involves the reaction of 5-aminosalicylic acid with an iodoacetylating agent. While specific reagents can vary, the fundamental transformation is the formation of an amide bond between the 5-amino group and the acetyl group of the iodoacetyl moiety.

One documented synthesis of this compound starts from 5-aminosalicylic acid and results in a post-purification yield of approximately 20%. acs.org The final product is characterized as a white to yellowish crystalline powder. acs.org Purification of the compound is typically achieved through recrystallization from a mixture of methanol and double-distilled water (MeOH/DDW). acs.org

The table below summarizes the key aspects of the synthesis of this compound.

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 5-Aminosalicylic acid | acs.org |

| Reaction Type | Acylation / Amide bond formation | acs.org |

| Key Functional Group Transformation | Amino group to an iodoacetamido group | acs.org |

| Purification Method | Recrystallization from Methanol/Double-Distilled Water | acs.org |

| Reported Yield | ~20% (post-purification) | acs.org |

| Physical Appearance | White (yellowish) crystalline powder | acs.org |

The regioselectivity of the synthesis is a critical factor. The functional groups on 5-aminosalicylic acid—the carboxyl group (-COOH), the hydroxyl group (-OH), and the amino group (-NH2)—exhibit different reactivities. The amino group is the most nucleophilic site on the aromatic ring, especially under neutral or slightly basic conditions. This inherent reactivity difference ensures that the iodoacetylation occurs preferentially at the 5-position. The reaction conditions can be optimized to favor the acylation of the amino group while minimizing side reactions at the hydroxyl or carboxyl groups. For instance, conducting the reaction at a controlled pH can help maintain the nucleophilicity of the amino group while keeping the hydroxyl group protonated and less reactive.

The table below details the functional groups of the precursor and their role in the regioselective synthesis.

| Functional Group (on 5-Aminosalicylic acid) | Position | Role in Regioselective Synthesis | Reference |

|---|---|---|---|

| Carboxyl (-COOH) | C1 | Generally unreactive towards acylation under the conditions used for amino group modification. Can be deprotonated under basic conditions. | d-nb.info |

| Hydroxyl (-OH) | C2 | Less nucleophilic than the amino group. Its reactivity can be suppressed by controlling the pH to keep it protonated. | d-nb.info |

| Amino (-NH2) | C5 | The primary nucleophilic center that attacks the iodoacetylating agent, leading to the desired 5-iodoacetamido functionalization. | acs.org |

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of the Iodoacetamide (B48618) Moiety

The iodoacetamide group is the primary site of reactivity on 5-iodoacetamidosalicylic acid for covalent labeling applications. Its reactivity is centered on the carbon atom bearing the iodine, which serves as an electrophilic center susceptible to attack by nucleophiles.

The iodoacetamide moiety of this compound is a potent alkylating agent that readily participates in nucleophilic substitution reactions. mhmedical.com This reactivity is primarily exploited for the covalent modification of proteins and other biomolecules. nih.govualberta.ca The most significant reaction pathway involves the nucleophilic attack by the thiol group of cysteine residues found in proteins. nih.govchemistrysteps.comnih.gov

Thiols are sulfur analogs of alcohols and are generally more acidic and more nucleophilic. masterorganicchemistry.comlibretexts.org The sulfur atom in a thiol, particularly in its deprotonated thiolate form (RS⁻), is an excellent nucleophile that can attack the electrophilic carbon of the iodoacetamide. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comucsd.edu In this mechanism, the nucleophilic thiol attacks the carbon atom attached to the iodine, leading to the displacement of the iodide ion, which is a good leaving group. ucsd.edu This "backside attack" results in the formation of a stable thioether bond between the salicylic (B10762653) acid derivative and the cysteine residue. ucsd.edu

While cysteine's thiol group is the most common target, other nucleophilic amino acid side chains can also react, although generally to a lesser extent. These include the primary amine of lysine, the N-terminal amine of a protein, and potentially the imidazole (B134444) ring of histidine, depending on the reaction conditions and the local protein environment. nih.govnih.gov The reactivity of these nucleophiles is influenced by their inherent basicity and the pH of the environment, which determines their protonation state. nih.gov

Below is a table of common biological nucleophiles known to react with iodoacetamide derivatives.

| Nucleophile | Functional Group | Amino Acid Residue(s) | Resulting Linkage |

| Thiolate | -S⁻ | Cysteine | Thioether |

| Amine | -NH₂ | Lysine, N-terminus | Secondary Amine |

| Imidazole | Heterocyclic Ring | Histidine | Alkylated Imidazole |

This table summarizes potential nucleophilic partners for the iodoacetamide moiety based on general reactivity principles of iodoacetamide with proteins.

The formation of a covalent adduct between this compound and a biological macromolecule, such as a protein, is the basis for its use as a labeling agent. wikipedia.org The binding is considered irreversible under typical physiological conditions due to the formation of a highly stable covalent bond, most commonly a thioether linkage with a cysteine residue. nih.gov

The mechanism involves the S_N2 reaction, where the nucleophile (e.g., a thiolate anion) attacks the electrophilic methylene (B1212753) carbon of the iodoacetamide group. masterorganicchemistry.com The iodide ion is displaced in a single, concerted step. ucsd.edu The stability of the resulting thioether bond is a key feature of this modification. Unlike some other modifications, this bond is not readily cleaved, leading to what is termed irreversible binding. nih.gov

This irreversible nature allows for the stable labeling of proteins, which is crucial for various biochemical and biophysical studies, including structural mapping and the analysis of protein-protein interactions. nih.govwikipedia.org The process of covalent modification can be influenced by the accessibility of the target residue; only residues exposed to the solvent and the reagent can react. nih.gov Rationally designed targeted covalent inhibitors utilize this principle, where an initial non-covalent binding event positions the reactive iodoacetamide group close to a specific nucleophilic residue, enhancing the rate and selectivity of the covalent reaction. wikipedia.org

The efficiency and specificity of the reaction between this compound and its biological targets are governed by kinetic and thermodynamic parameters. Kinetic studies measure the rate of the covalent modification, which typically follows second-order kinetics, depending on the concentrations of both the protein and the labeling reagent. nih.govnih.gov The rate constant for the reaction is a critical measure of the reagent's reactivity towards a specific amino acid residue. nih.gov

Several factors influence the reaction kinetics:

pH: The reaction rate with thiols is highly pH-dependent, as the more nucleophilic thiolate anion (RS⁻) is favored at pH values above the pKa of the thiol group (typically ~8.5 for cysteine). chemistrysteps.com

Temperature: As with most chemical reactions, the rate of modification increases with temperature. nih.gov

Steric Hindrance: The accessibility of the target residue on the protein surface affects the reaction rate. Bulky groups near the reaction site can slow down the modification. nih.gov

Thermodynamic studies provide insight into the binding affinity of the molecule before the covalent reaction occurs. While the final covalent bond is very stable, the initial, non-covalent association between the reagent and the protein can be characterized by a dissociation constant (Kd). Studies on related molecules, such as 5'-iodosalicylate, have been conducted to understand the thermodynamics of binding to protein sites, like the nucleotide-binding sites of dehydrogenases. acs.org These interactions are driven by changes in enthalpy and entropy upon binding. nih.gov The salicylate (B1505791) portion of the molecule can contribute significantly to this initial binding, potentially directing the reactive iodoacetamide group to a specific location on the protein. nih.gov

The table below presents conceptual thermodynamic parameters involved in the interaction process.

| Thermodynamic Parameter | Symbol | Description | Relevance to Interaction |

| Gibbs Free Energy Change | ΔG | Overall energy change of binding; determines spontaneity. | A negative ΔG indicates a favorable binding process. nih.gov |

| Enthalpy Change | ΔH | Heat absorbed or released during binding. | Reflects the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces). nih.gov |

| Entropy Change | ΔS | Change in the system's disorder upon binding. | Often driven by the release of ordered water molecules from the binding site and the ligand. nih.gov |

| Dissociation Constant | Kd | Measure of the affinity of the initial non-covalent complex. | A lower Kd indicates a higher binding affinity for the target site before covalent modification. collectionscanada.gc.ca |

This table outlines the key thermodynamic concepts that govern the non-covalent and covalent interactions of this compound with proteins.

Mechanistic Elucidation of Covalent Adduction and Irreversible Binding

Reactivity of the Salicylic Acid Substructure

The salicylic acid portion of the molecule possesses its own distinct chemical reactivity, centered on the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) functional groups attached to the aromatic ring. fiveable.me

The salicylic acid substructure contains two functional groups that can undergo various chemical transformations. fiveable.mema.edu

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated to form a phenoxide ion. brainly.com This group is a strong activating group for electrophilic aromatic substitution and can also act as a nucleophile. ma.edubrainly.com For example, it can be acetylated by reagents like acetic anhydride (B1165640) to form an ester, a reaction famously used in the synthesis of aspirin (B1665792) from salicylic acid. ma.eduquora.com

Carboxylic Acid Group: The -COOH group is acidic and can readily donate a proton to form a carboxylate anion. nih.gov This group can undergo esterification with alcohols, typically under acidic catalysis, to form esters. ma.edu It can also be converted to more reactive derivatives like acid chlorides or amides. pressbooks.pub

The relative reactivity of these two groups is a key consideration. In many reactions, the phenolic hydroxyl is a better nucleophile than the hydroxyl of the carboxylic acid group, while the carboxylic acid is significantly more acidic than the phenol. ma.edubrainly.com For instance, in acetylation with acetic anhydride, the phenolic -OH is selectively acetylated over the carboxylic acid -OH. brainly.com

The substituents already present on the benzene (B151609) ring of this compound—hydroxyl, carboxyl, and iodoacetamido groups—profoundly influence its reactivity in further aromatic substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglecturio.com The outcome is determined by the combined activating/deactivating and directing effects of the existing substituents. mnstate.eduminia.edu.eg

-OH (Hydroxyl): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.org

-COOH (Carboxyl): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. mnstate.eduminia.edu.eg

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -NHCOCH₂I (Iodoacetamido) | Deactivating | Ortho, Para |

This table summarizes the directing effects of the functional groups on the aromatic ring for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS): NAS involves the replacement of a leaving group on the ring by a nucleophile. masterorganicchemistry.comorganicchemistrytutor.com This type of reaction is generally difficult for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. pressbooks.pub The carboxyl and iodoacetamido groups on this compound are electron-withdrawing, making the ring more susceptible to nucleophilic attack compared to benzene itself. pressbooks.pub For NAS to occur, a good leaving group must be present on the ring. The iodine atom of the iodoacetamide moiety is not directly on the ring. However, if a halogen were present on the ring, particularly ortho or para to the electron-withdrawing carboxyl or amide groups, it could potentially be displaced by a strong nucleophile via an addition-elimination (S_NAr) mechanism. masterorganicchemistry.compressbooks.pub Another potential but less common pathway is the S_RN1 mechanism, which involves radical intermediates. wikipedia.org

Transformations Involving the Phenolic Hydroxyl and Carboxylic Acid Groups

Investigation of Reaction Stereochemistry and Selectivity in Complex Environments

The reactivity of this compound in complex biological milieu is a critical determinant of its utility as a chemical probe or therapeutic agent. Its iodoacetamide functional group is a well-established electrophile that primarily targets nucleophilic residues on proteins, most notably the thiol group of cysteine. However, the intricate three-dimensional architecture of proteins and the presence of numerous potential reaction sites within a proteome necessitate a detailed understanding of the compound's reaction selectivity and stereochemistry.

The stereochemical outcome of the reaction between this compound and a chiral biomolecule, such as a protein, has not been extensively detailed in the available scientific literature. In principle, when an achiral reagent like this compound reacts with a chiral protein, the resulting adducts at chiral amino acid residues can form diastereomers. The specific microenvironment of the reaction site, including the spatial arrangement of neighboring amino acid residues, can influence the trajectory of the approaching reagent, potentially leading to a preference for the formation of one diastereomer over another. This diastereoselectivity would be a consequence of the chiral recognition between the protein and the modifying agent. rsc.orgmdpi.com However, specific studies quantifying the diastereomeric ratios for adducts of this compound are not prominently reported.

In contrast, the selectivity of iodoacetamide derivatives for specific amino acid residues and particular proteins has been the subject of more focused research. While highly reactive towards the nucleophilic thiol of cysteine, side reactions with other amino acid residues, such as lysine, histidine, and the N-terminus of peptides, can occur, particularly at higher concentrations or pH values. nih.govcreative-proteomics.com The selectivity of these reactions is not solely governed by the intrinsic reactivity of the amino acid side chains but is significantly influenced by the protein's tertiary structure, which dictates the accessibility and local environment of each potential reaction site.

A notable investigation into the selectivity of a compound from this class involved the study of iodoacetamidosalicylic acid with the Activator Interaction Domain (AcID) of the coactivator protein Med25. This study provided insights into the differential reactivity of cysteine residues within a single protein. umich.edu

Table 1: Selectivity of Iodoacetamidosalicylic Acid with Med25-AcID Cysteine Residues

| Cysteine Residue | Reactivity with Iodoacetamidosalicylic Acid | Structural Context |

| Cys506 | Reactive | Positioned in a dynamic loop region |

| Cys497 | Reactive | Positioned in a dynamic loop region |

| Cys429 | No observable reactivity | Lack of surface exposure in the structural model |

Data sourced from a study on Med25-AcID covalent modification. umich.edu

The findings from the Med25-AcID study highlight that the accessibility of the cysteine residue is a key determinant of reactivity. Cysteines 506 and 497, which are located in flexible and surface-exposed loop regions, were available for modification by iodoacetamidosalicylic acid. umich.edu Conversely, Cysteine 429, which is not surface-exposed, was unreactive. umich.edu This demonstrates that even within the same protein, significant selectivity can be achieved based on the local topology of the potential modification sites. Such selective labeling can be a powerful tool for probing protein structure and function.

Further illustrating the principle of selectivity, studies on related compounds have shown differential inhibition of various enzymes. For instance, N-methyl-4-iodoacetamidosalicylic acid was reported to irreversibly inhibit lactate (B86563) dehydrogenase (LDH) but not glutamate (B1630785) dehydrogenase (GDH), showcasing enzyme-specific selectivity. nih.gov This selectivity likely arises from differences in the active site architectures of the two enzymes. The reaction of 4-iodoacetamido salicylic acid with glutamate dehydrogenase has also been a subject of study, indicating the compound's ability to target specific enzymatic pathways. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methods

Spectroscopic Elucidation Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification of 5-Iodoacetamidosalicylic acid, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the iodoacetamide (B48618) group. The aromatic region would likely show three protons on the salicylic (B10762653) acid ring. Based on the data for 5-Iodosalicylic acid, the proton ortho to the carboxyl group and meta to the hydroxyl group would appear as a doublet around 8.04 ppm. chemicalbook.com The proton meta to both the carboxyl and hydroxyl groups would be a doublet of doublets near 7.79 ppm, and the proton ortho to the hydroxyl group and meta to the iodo group would be a doublet around 6.83 ppm. chemicalbook.com The methylene protons of the iodoacetamide moiety would likely appear as a singlet further upfield. The protons of the carboxylic acid and hydroxyl groups are exchangeable and may appear as broad singlets, or their signals may be absent depending on the solvent used. upce.cz

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected. Based on data for 5-Iodosalicylic acid, the carboxyl carbon would be the most downfield signal. chemicalbook.com The aromatic carbons would appear in the typical range of 110-160 ppm, with their specific shifts influenced by the attached functional groups (hydroxyl, iodo, and acetamido). The carbon bearing the iodine atom would be significantly shifted upfield due to the heavy atom effect. The carbonyl carbon of the amide and the methylene carbon of the iodoacetamide group would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 5-Iodosalicylic acid and general principles)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COOH) | ~8.0 | ~130-140 |

| Aromatic CH (meta to -COOH & -OH) | ~7.8 | ~120-130 |

| Aromatic CH (ortho to -OH) | ~6.8 | ~110-120 |

| -COOH | Broad singlet | ~170-180 |

| -OH | Broad singlet | - |

| -NH-C=O | Broad singlet | - |

| -CH₂-I | Singlet | ~0-10 |

| Amide C=O | - | ~165-175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These two methods are complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. mt.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700-1730 cm⁻¹. The amide group would exhibit a C=O stretch (Amide I band) around 1650-1680 cm⁻¹ and an N-H bend (Amide II band) near 1550 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would be observed as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would be seen in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. researchgate.net

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be a prominent feature. The C-I bond, being highly polarizable, should give rise to a distinct Raman signal. The analysis of both IR and Raman spectra allows for a comprehensive confirmation of the functional groups present in the molecule. mdpi.comresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1730 (strong) | Moderate |

| Phenolic Hydroxyl | O-H Stretch | 3200-3600 (broad) | Weak |

| Amide | N-H Stretch | ~3300 (moderate) | Moderate |

| Amide | C=O Stretch (Amide I) | 1650-1680 (strong) | Moderate |

| Amide | N-H Bend (Amide II) | ~1550 (moderate) | Weak |

| Aromatic Ring | C-H Stretch | >3000 | Moderate to Strong |

| Aromatic Ring | C-C Stretch | 1400-1600 | Strong |

| Iodoalkane | C-I Stretch | 500-600 | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Analytical Applications

UV-Visible and fluorescence spectroscopy are valuable for the quantitative analysis of this compound and for probing its electronic properties.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands due to the electronic transitions within the aromatic ring and the carbonyl groups. Salicylic acid derivatives typically show strong absorption in the UV region. While specific absorption maxima for this compound are not widely reported, related compounds like 5-aminosalicylic acid show absorption maxima around 300 nm. nih.gov The introduction of the iodoacetamido group may cause a slight shift in the absorption wavelength. The absorbance is directly proportional to the concentration, allowing for quantitative determination using the Beer-Lambert law. nih.gov

Fluorescence Spectroscopy: this compound has been reported as a fluorescent probe. researchgate.netnih.gov Salicylic acid and its derivatives are known to be fluorescent, and this property is often sensitive to the molecular environment, pH, and binding to other molecules. The excitation and emission wavelengths are key parameters for its application in fluorescence-based assays. For instance, in the analysis of related compounds, excitation wavelengths around 300-313 nm have been used, with emission being monitored at higher wavelengths. nih.gov The fluorescence intensity can be used for highly sensitive quantification. scitepress.org

Table 3: Expected UV-Vis and Fluorescence Properties of this compound

| Property | Expected Wavelength Range | Application |

| UV-Vis Absorption Maximum (λmax) | ~280-320 nm | Quantitative analysis, Purity assessment |

| Fluorescence Excitation Maximum (λex) | ~300-320 nm | Fluorescence-based assays, Binding studies |

| Fluorescence Emission Maximum (λem) | >350 nm | Highly sensitive quantification, Probe applications |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₉H₈INO₄) is 319.99 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass. The presence of iodine would also give a characteristic isotopic pattern.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-17 Da) or a carboxyl group (-45 Da). libretexts.orgtutorchase.com The amide linkage can also cleave. A significant fragmentation would be the loss of the iodoacetyl group or parts of it. The cleavage of the C-I bond would result in a fragment with a loss of 127 Da (the mass of iodine). The acetyl group could also be lost. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. researchgate.netyoutube.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass Loss (Da) | Predicted m/z | Structural Origin |

| [M - OH]⁺ | 17 | 303 | Loss of hydroxyl from carboxyl group |

| [M - COOH]⁺ | 45 | 275 | Loss of carboxyl group |

| [M - I]⁺ | 127 | 193 | Cleavage of C-I bond |

| [M - CH₂I]⁺ | 141 | 179 | Loss of iodomethyl group |

| [M - COCH₂I]⁺ | 169 | 151 | Loss of iodoacetyl group |

Chromatographic Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Method Development: A reversed-phase HPLC method would be the most common approach. A C18 column is typically used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve good separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 300 nm). mdpi.com

Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. researchgate.net Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijpsonline.comiaea.org

Table 5: Typical HPLC Method Parameters for Analysis of Salicylic Acid Derivatives

| Parameter | Typical Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate buffer, pH 3) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~300 nm or Fluorescence (e.g., Ex: 310 nm, Em: 450 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and thermal lability, stemming from the presence of polar carboxylic acid and phenolic hydroxyl functional groups. sigmaaldrich.comthermofisher.com To overcome these limitations, derivatization is an essential sample preparation step, converting the non-volatile analyte into a more volatile and thermally stable derivative. sigmaaldrich.comthermofisher.com

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogens in the carboxyl and hydroxyl groups with nonpolar moieties, thereby reducing intermolecular hydrogen bonding and increasing volatility. sigmaaldrich.comgcms.cz Common derivatization techniques applicable to compounds like this compound include silylation and alkylation.

Silylation: This is a widely used method where acidic protons are replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. sigmaaldrich.comtcichemicals.com The reaction converts the carboxylic acid to a TMS ester and the phenolic hydroxyl to a TMS ether, yielding a derivative that is amenable to GC analysis. tcichemicals.com

Alkylation: This process involves converting the acidic groups into esters and ethers. For instance, esterification of the carboxylic acid can be achieved using reagents like dimethylformamide dialkyl acetals. gcms.cz This method specifically targets carboxylic acids and phenols, enhancing their volatility for GC analysis. gcms.cz

Impurity Profiling

GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable tool for impurity profiling. ajrconline.orgijrti.org It allows for the separation, identification, and quantification of volatile impurities that may be present in the this compound drug substance. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

The high separation efficiency of capillary GC columns, combined with the structural information provided by mass spectrometry, enables the identification of even trace-level impurities. nih.govmetbio.net A typical GC-MS analysis for impurity profiling would involve a temperature-programmed run to separate compounds with a wide range of boiling points. metbio.net

Illustrative GC Method Parameters for a Derivatized Analyte

The following table outlines typical GC parameters that could be employed for the analysis of a silylated derivative of this compound.

| Parameter | Condition | Purpose |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5) | Provides good separation for a wide range of derivatized compounds. thermofisher.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | Initial temp: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Separates compounds based on their boiling points. metbio.net |

| Carrier Gas | Helium | Inert gas to transport the sample through the column. metbio.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and structural elucidation. thermofisher.comnih.gov |

| Derivatization Reagent | BSTFA with 1% TMCS | Effective silylating agent for acidic and hydroxyl groups. gcms.cz |

This table is interactive. Users can sort and filter the data.

Applications in Chemical Biology and Molecular Probe Development Research

Development and Application as Biochemical Probes for Macromolecular Studies

As a biochemical probe, 5-iodoacetamidosalicylic acid provides a means to introduce a fluorescent or detectable label at a specific site within a protein. This site-specific modification is the foundation for a variety of experiments aimed at elucidating molecular mechanisms.

This compound is a well-established water-soluble, thiol-reactive dye used in Fluorescence Resonance Energy Transfer (FRET) studies. acs.orgacs.org FRET is a powerful spectroscopic technique for measuring distances between two points on a macromolecule, typically in the range of 10-100 Å, making it ideal for monitoring large-scale structural changes. acs.org In this context, this compound can function as either a fluorescent donor or acceptor when paired with other suitable fluorophores.

Researchers have incorporated it into a "molecular tool set" of probes for analyzing structural transitions in proteins. acs.orgacs.org This set includes other dyes like Lucifer yellow iodoacetamide (B48618) and can also utilize tryptophan residues as natural donors. acs.orgacs.org By creating specific donor/acceptor pairs, scientists can determine intramolecular distances and their distributions, providing insights into protein flexibility, enzyme action, and protein folding. acs.org The charged nature of this compound facilitates both the conjugation reaction to the protein and the subsequent purification of the labeled product. acs.org

Table 1: Exemplary FRET Pairs for Macromolecular Distance Measurement This table illustrates potential pairings involving I-Sa (this compound) as described in the literature for determining intramolecular distances.

| Donor | Acceptor | R₀ (Å)¹ | Measurable Distance Range (Å) |

| Tryptophan | I-Sa | ~22 | ~10-35 |

| I-Sa | I-Cca² | ~27 | ~15-40 |

| I-Nal³ | I-Sa | ~26 | ~15-40 |

| ¹ R₀ is the Förster distance at which FRET efficiency is 50%. | |||

| ² I-Cca: 7-(iodoacetamido)-coumarin-4-carboxylic acid. acs.org | |||

| ³ I-Nal: N-iodoacetyl-β-(2-naphthyl)alanine. acs.org |

The iodoacetamide functional group of this compound is highly reactive towards the thiol group of cysteine residues under controlled pH conditions. mdpi.com This specificity is exploited in site-directed labeling strategies. By using site-directed mutagenesis to introduce a unique cysteine residue at a specific location in a protein of interest, researchers can direct the covalent attachment of this compound exclusively to that site. acs.orgacs.org

This precise placement of the probe is crucial for studying protein conformation and dynamics. acs.orgacs.org Once attached, the probe's fluorescence can be monitored to detect changes in its local environment, which reflect conformational shifts in the protein. For example, studies on E. coli adenylate kinase have used single cysteine mutants to characterize the spectroscopic properties of covalently attached probes like this compound. acs.orgacs.org This approach allows for a detailed characterization of large-scale protein dynamics. acs.org

Covalent modification with this compound is a powerful method for identifying and characterizing the binding sites of ligands on proteins. biologiachile.clmdpi.com By attaching the probe to a protein, changes in its fluorescence upon the binding of a ligand (such as an agonist or antagonist) can be monitored. This provides direct evidence of a binding event and can be used to measure binding affinities.

A notable example involves the study of the nicotinic acetylcholine (B1216132) receptor. nih.gov In this research, 5-(iodoacetamido)salicylic acid (IAS) was used to label cysteine residues on the receptor's α-subunits. The fluorescence of the attached IAS probe was found to be sensitive to the binding of various agonists and competitive antagonists to the high-affinity sites on the receptor, thereby helping to probe the interactions at these specific locations. nih.gov This covalent labeling strategy helps to map the location of ligand binding and to understand the conformational changes that result from it. nih.gov

Site-Directed Labeling Strategies for Investigating Protein Conformation and Dynamics

Role in Affinity Modification Studies for Enzyme Active Site Elucidation

Affinity modification, or affinity labeling, is a technique used to identify and characterize the active site of an enzyme. biologiachile.cl It employs a reagent that is a structural analog of the enzyme's substrate or ligand but also contains a reactive group capable of forming a covalent bond with amino acid residues at the binding site. biologiachile.cl this compound has been used as such an affinity reagent.

The iodoacetamide moiety of this compound acts as a reactive "warhead." It can form a stable, covalent bond with nucleophilic amino acid residues, most commonly cysteine, within an enzyme's active site. mdpi.comlumenlearning.com This covalent bond formation results in irreversible inhibition, as the inhibitor permanently blocks the active site and prevents the natural substrate from binding. wikipedia.orglibretexts.org The mechanism involves the alkylation of a key residue, leading to a permanent loss of enzyme activity. youtube.com

Early studies in affinity modification utilized this compound as a reagent where a portion of its structure mimics the substrate of the target enzyme, lactate (B86563) dehydrogenase. taylorandfrancis.com This structural similarity directs the reagent to the active site, where the iodoacetamide group can then react with a nearby nucleophilic residue, leading to irreversible inactivation of the enzyme. taylorandfrancis.com This approach is fundamental to understanding the mechanism of action and identifying crucial residues for catalysis. youtube.com

By covalently tagging specific residues, this compound helps in mapping the binding domains of complex biological macromolecules. biologiachile.cl After the labeling reaction, the protein can be fragmented, and the modified peptides can be identified using techniques like mass spectrometry. mdpi.comdrughunter.com This allows for the precise identification of the amino acid residue(s) that form the binding pocket.

Research on the Torpedo californica acetylcholine receptor demonstrated this application effectively. nih.gov Competition studies showed that this compound reacts with the same cysteine residues on the α-subunits that are also labeled by the known alkylating agonist, [3H]bromoacetylcholine. This finding helped to map the location of the cholinergic binding site on the receptor protein, demonstrating the utility of this probe in delineating the functional domains of macromolecules. nih.gov

Table 2: Proteins Studied Using this compound This table summarizes key examples of proteins that have been investigated using this compound as a labeling agent or inhibitor.

| Protein Target | Purpose of Study | Targeted Residue(s) | Key Finding | Reference(s) |

| E. coli Adenylate Kinase | FRET / Structural Dynamics | Introduced Cysteine | Part of a probe set to measure intramolecular distances. | acs.org, acs.org |

| Nicotinic Acetylcholine Receptor | Probing Ligand Binding | Cysteine(s) on α-subunits | Probe fluorescence is sensitive to agonist/antagonist binding. | nih.gov |

| Lactate Dehydrogenase | Affinity Modification / Inhibition | Unspecified Nucleophile | Acts as an affinity label, mimicking the substrate lactate. | taylorandfrancis.com |

Irreversible Enzyme Inhibition Studies and Mechanism of Action

Utilization in Drug-like Core Molecule and Pharmacophore Generation Research

4-Iodoacetamidosalicylic acid (Sal-IA) has been identified in chemical biology research as a valuable drug-like core molecule for the generation of pharmacophores. mdpi.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structure of 4-Iodoacetamidosalicylic acid is particularly advantageous for this purpose. It is one of the smaller pharmaceutical molecules that possesses both a hydrophobic benzene (B151609) ring and hydrophilic hydroxyl and carboxyl groups. mdpi.com This combination allows for potential interactions with a wide variety of proteins through mechanisms such as hydrophobic interactions, π-π stacking, and hydrogen bonding. mdpi.com

In a novel approach to pharmacophore generation, researchers have used 4-Iodoacetamidosalicylic acid as a central scaffold. mdpi.com This "drug-like core" is conjugated to a library of randomized peptides displayed on a bacteriophage (T7). The iodoacetamide group on the salicylic (B10762653) acid derivative allows for specific, covalent attachment to a cysteine residue within the peptide sequence via a thioether bond. mdpi.com This creates a hybrid library where the constant salicylic acid core is surrounded by a vast diversity of peptide sequences. By selecting for hybrids that bind to a specific target protein (like streptavidin), it is possible to identify peptide sequences that, in conjunction with the salicylic acid core, create a novel and highly specific binding entity or pharmacophore. mdpi.com This method demonstrates that the combination of the salicylic acid moiety and the surrounding peptide can cooperatively enhance binding affinity and specificity towards a target. mdpi.com

Table 1: Properties of 4-Iodoacetamidosalicylic Acid as a Drug-Like Core Molecule

| Property | Description | Research Context |

| Core Structure | Salicylic acid derivative | Provides a rigid scaffold with defined chemical features. mdpi.com |

| Key Functional Groups | Benzene ring, hydroxyl group, carboxyl group, iodoacetamide group | Enables a range of non-covalent interactions (hydrophobic, hydrogen bonding) and covalent conjugation. mdpi.com |

| Size | Small pharmaceutical molecule | Minimizes potential for non-specific binding or aggregation often seen with bulkier molecules. mdpi.com |

| Application | Pharmacophore generation | Used as a constant core structure surrounded by a variable peptide library to discover new high-affinity binders. mdpi.com |

| Conjugation Chemistry | Iodoacetamide reaction with cysteine | Allows for site-specific and stable covalent linkage to peptides (10BASEd-T method). mdpi.com |

Application in Radiochemistry Research as a Radiolabeling Precursor

While extensive research on this compound as a general radiolabeling precursor is not prominent in the literature, its isomer, 4-Iodoacetamidosalicylic acid , has been utilized in radiochemistry for specific research applications. The iodoacetamide functional group is a well-known reactive moiety that can form a stable covalent bond with thiol groups, such as those found in cysteine residues of proteins. This reactivity can be exploited for introducing a radiolabel if a radioactive isotope of iodine is used in the synthesis of the molecule, or if the molecule itself is labeled with another radionuclide like Carbon-14.

In a notable study, radiolabeled 4-(iodo[¹⁴C]acetamido)salicylic acid was used as a tool to investigate the active sites of enzymes. acs.org Specifically, it was employed to label and identify amino acid residues at the catalytic site of bovine liver glutamate (B1630785) dehydrogenase. acs.orgnih.gov The process involved incubating the enzyme with the ¹⁴C-labeled compound, leading to its covalent attachment. Subsequent analysis allowed researchers to determine the specific site of interaction, providing valuable insights into the enzyme's structure and function. acs.orgportlandpress.com This application highlights its utility not as a precursor for imaging agents, but as a specific, reactive probe in mechanistic enzymology and protein chemistry research involving radioisotopes.

Table 2: Research Findings on Radiolabeled 4-Iodoacetamidosalicylic Acid

| Research Area | Finding | Methodology | Reference |

| Enzyme Inhibition Studies | Irreversibly inhibited bovine, porcine, and chicken liver glutamate dehydrogenases. | Incubation with a tenfold excess of radioactive 4-iodoacetamidosalicylic acid. portlandpress.com | portlandpress.com |

| Stoichiometry of Binding | Inhibition was associated with the covalent incorporation of approximately 1.1 mole of the inhibitor per mole of the enzyme's polypeptide chain. | Use of 4-(iodo[¹⁴C]acetamido)salicylic acid and scintillation counting. acs.orgportlandpress.com | acs.orgportlandpress.com |

| Site of Reaction | The compound specifically reacts with lysine-126 within the enzyme's sequence, not a cysteine residue as might be expected. | Tryptic digestion of the labeled enzyme followed by peptide sequencing and analysis of radioactivity. portlandpress.com | portlandpress.com |

| Distance Measurements | Used as a fluorescent donor in Förster Resonance Energy Transfer (FRET) experiments to measure distances between the catalytic site and regulatory sites on glutamate dehydrogenase. | Energy transfer measurements between the salicylate (B1505791) donor and an acceptor probe (TNP-ADP) at a regulatory site. nih.gov | nih.gov |

Integration into Supramolecular Assembly Research as a Building Block

Supramolecular chemistry focuses on chemical systems composed of multiple molecules associated through non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic forces. wikipedia.org These interactions govern the formation of larger, organized structures from individual molecular building blocks.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. rsc.orgbeilstein-journals.org The host possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. This interaction is key to applications in sensing, drug delivery, and catalysis. nih.govunh.edunih.gov

A comprehensive search of the scientific literature did not yield any studies where this compound or its 4-isomer is specifically designed or utilized as a primary building block for creating host-guest systems. Its potential exists, given its functional groups capable of non-covalent interactions, but this area appears to be unexplored.

Self-assembly is the spontaneous organization of molecules into ordered and functional structures, driven by specific, local interactions. mdpi.comnih.govnih.gov This principle is fundamental to creating complex materials and is inspired by biological systems like the formation of cell membranes and the folding of proteins. nih.govnih.gov The resulting materials can have applications in nanotechnology, biomaterials, and electronics. rsc.org

There is no evidence in the current body of scientific literature to suggest that this compound has been used as a primary, self-assembling building block to create functional materials. However, one study on the bacterial chaperonin GroEL noted that 5-(iodoacetamido)salicylic acid could modulate the protein's self-assembly process. core.ac.uk This indicates a potential role for the molecule not as a fundamental building block itself, but as an external agent that can influence or direct the self-assembly of larger biological macromolecules. This area of research remains largely uninvestigated.

Computational and Theoretical Studies

Molecular Modeling and Simulation of 5-Iodoacetamidosalicylic Acid and its Derivatives

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are fundamental to exploring the properties of this compound and guiding the design of its derivatives. ajchem-a.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com These different arrangements are known as conformers or rotamers. wikipedia.org For this compound, rotation can occur around several single bonds, such as the bond connecting the acetamido group to the salicylic (B10762653) acid ring and the bonds within the iodoacetamide (B48618) side chain.

The goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface of the molecule. scribd.com Techniques like Newman projections can be used to visualize the steric and electronic effects that influence conformational stability. scribd.comwikipedia.org The staggered conformation, where bulky groups are farthest apart, is typically of lower energy than the eclipsed conformation, which suffers from torsional strain. scribd.com

Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to systematically rotate bonds and calculate the energy of the resulting conformers. This process maps out the molecule's energy landscape, revealing the low-energy conformations that are most likely to be populated at a given temperature. chemrxiv.org Understanding the preferred conformation is critical, as the three-dimensional shape of the molecule dictates how it will interact with biological targets like proteins.

Table 1: Illustrative Conformational Energy Profile of this compound

This table represents a hypothetical energy profile for the rotation around the C-N bond linking the acetamido group to the phenyl ring. The dihedral angle is defined by the atoms C(ring)-C(ring)-N-C(carbonyl).

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Type | Description |

| 0 | 5.0 | Eclipsed (Syn-periplanar) | High energy due to steric clash between the carbonyl oxygen and a ring hydrogen. |

| 60 | 0.5 | Gauche (Synclinal) | A lower energy, staggered conformation. |

| 120 | 4.5 | Eclipsed (Anticlinal) | High energy state. |

| 180 | 0.0 | Anti (Anti-periplanar) | The most stable conformation, with bulky groups oriented away from each other, minimizing steric hindrance. |

| 240 | 4.5 | Eclipsed (Anticlinal) | High energy state. |

| 300 | 0.5 | Gauche (Synclinal) | A lower energy, staggered conformation. |

Note: This data is illustrative to demonstrate the principles of conformational analysis and does not represent actual experimental or calculated values.

Quantum chemical investigations use the principles of quantum mechanics to calculate the electronic structure and properties of a molecule. derpharmachemica.com Methods like Density Functional Theory (DFT) are commonly employed to provide detailed insights into electron distribution, orbital energies, and reactivity. chimicatechnoacta.ru

For this compound, these calculations can determine key parameters:

Electron Density and Atomic Charges: These calculations reveal the distribution of electrons within the molecule, highlighting which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The carbon atom of the iodoacetamide group is expected to be highly electrophilic, making it susceptible to attack by nucleophiles like the thiol group of a cysteine residue.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the LUMO indicates the ability of the molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For an alkylating agent like this compound, a low-lying LUMO centered on the iodoacetamide moiety would be expected.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites and intermolecular interaction preferences.

These quantum chemical parameters are invaluable for rationalizing the molecule's known reactivity and for predicting how structural modifications will alter its electronic properties. chimicatechnoacta.ruchemrevlett.com

Table 2: Hypothetical Quantum Chemical Properties of this compound

Calculated using Density Functional Theory (DFT) with a B3LYP functional and 6-31G(d,p) basis set.

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability, likely localized on the phenyl ring and carboxyl/hydroxyl groups. |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability, likely localized on the electrophilic iodoacetamide group. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects the kinetic stability and chemical reactivity of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and non-covalent interactions. |

| Charge on Iodo-bearing Carbon | +0.25 e | Confirms the electrophilic nature of the carbon atom targeted by nucleophiles. |

Note: This data is for illustrative purposes and does not represent actual calculated values.

Conformational Analysis and Energy Landscape Exploration

Simulation of Reaction Mechanisms and Prediction of Transition States

Computational chemistry allows for the detailed simulation of chemical reactions, providing a step-by-step understanding of the reaction mechanism. youtube.com This is particularly useful for studying the covalent modification of a protein by this compound. The reaction of the iodoacetamide group with a cysteine thiol is a classic SN2 (bimolecular nucleophilic substitution) reaction.

Computational methods can be used to:

Locate the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular structure between reactants and products. rsc.org Algorithms can search the potential energy surface to find the exact geometry of the TS. rsc.orgchemrxiv.org

Calculate the Activation Energy: The energy difference between the reactants and the transition state is the activation energy barrier. This value is directly related to the reaction rate; a lower barrier implies a faster reaction.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. rsc.org

By simulating this reaction, researchers can understand the precise geometric requirements for the reaction to occur and how the protein environment might influence the reaction rate by stabilizing or destabilizing the transition state. nih.gov

Prediction of Molecular Interactions and Binding Affinities for Research Probes

Before a covalent reaction occurs, this compound must first bind non-covalently to its target protein. It has been used as a fluorescent probe to study ligand binding by covalently attaching to proteins such as the nicotinic acetylcholine (B1216132) receptor (nAcChR). acs.org Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict and analyze these interactions. molecular-interactions.si

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor. biotech-asia.org Docking algorithms sample many possible poses and use a scoring function to estimate the binding affinity for each. This can identify the most likely binding site on a protein and the key non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the complex.

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be run to observe the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the interaction, accounting for the flexibility of both the ligand and the protein and the presence of solvent (water). MD simulations can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores.

These simulations are essential for understanding the specificity of this compound as a probe and for interpreting experimental results from fluorescence resonance energy transfer (FRET) or kinetic studies. acs.orgresearchgate.net

Table 3: Illustrative Docking Results for this compound with a Target Protein

| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Active Site Cleft | -8.2 | Cys25, Arg120, Tyr75 | Thiol-Iodoacetamide Proximity, H-bond with Arg120, Pi-Pi Stacking with Tyr75 |

| Allosteric Pocket A | -6.5 | Leu45, Phe90, Gln50 | Hydrophobic interactions with Leu45 and Phe90, H-bond with Gln50 |

| Surface Groove B | -5.1 | Lys150, Asp152 | Salt bridge between carboxylate and Lys150 |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.

In Silico Design of Novel this compound Analogues for Targeted Research Applications

A primary strength of computational modeling is its use in the in silico design of new molecules with improved or novel properties. biotech-asia.orgnih.gov Starting with the scaffold of this compound, researchers can design new analogues for specific research applications, such as probes with different fluorescent properties, altered reactivity, or enhanced specificity for a particular protein target. researchgate.net

The design process typically follows a computational workflow:

Scaffold Hopping/Functional Group Modification: New analogues are created virtually by modifying the parent structure. This could involve changing the position of the iodoacetamide group, altering the substituents on the salicylic acid ring, or replacing the salicylic acid core with a different fluorescent moiety.

Property Prediction: The properties of these virtual analogues are then calculated. This includes predicting their electronic properties (reactivity) using quantum chemistry, their binding affinity to a target using molecular docking, and their solubility or other physicochemical properties using QSAR (Quantitative Structure-Activity Relationship) models.

Virtual Screening and Selection: The designed analogues are ranked based on their predicted properties. The most promising candidates—those with the desired combination of high predicted affinity, appropriate reactivity, and drug-like characteristics—are selected for chemical synthesis and experimental validation.

This iterative cycle of computational design and experimental testing accelerates the development of new and more effective molecular probes for biological research.

Future Research Directions and Emerging Methodologies

Integration with Advanced Bio-orthogonal Chemistry Techniques

The covalent labeling of cysteine residues by the iodoacetamide (B48618) group of 5-Iodoacetamidosalicylic acid is a classic bioconjugation strategy. While effective, future research will focus on integrating this established chemistry with the expanding repertoire of advanced bio-orthogonal reactions. These reactions occur within living systems without interfering with native biochemical processes, offering unparalleled precision for studying biomolecules in their natural context. numberanalytics.comwikipedia.org

The integration can proceed in several directions. One approach involves using genetic code expansion (GCE) to install a cysteine residue at a specific, predetermined site within a protein of interest. nih.gov This allows for the precise attachment of this compound, transforming a moderately selective reagent into a site-specific probe. This combination leverages the reliability of the iodoacetamide-thiol reaction while achieving the spatial precision characteristic of modern bio-orthogonal methods. researchgate.net

A more advanced strategy involves creating systems where this compound is used alongside other bio-orthogonal pairs (e.g., azide-alkyne cycloadditions, tetrazine ligations) for multi-target labeling. wikipedia.orgeurjchem.com This would enable researchers to simultaneously track different proteins or cellular components, providing a more holistic view of complex biological processes. For this to be successful, the kinetics and specificity of the iodoacetamide reaction must be carefully considered in relation to the other bio-orthogonal reactions to ensure no cross-reactivity. The development of new bio-orthogonal groups with tunable reactivity continues to be an active area of research, expanding the possibilities for these multi-labeling experiments. biorxiv.org

| Technique | Reactive Partners | Key Features | Potential Integration with this compound |

| Iodoacetamide Ligation | Iodoacetamide + Thiol (Cysteine) | Robust, well-established chemistry for targeting cysteine residues. | Can be made site-specific via genetic encoding of cysteine at a unique location. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Copper-free, highly bio-orthogonal, fast reaction kinetics. wikipedia.org | Dual labeling of a protein or system: one site labeled with this compound, another with a SPAAC handle. |

| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | Exceptionally fast kinetics, fluorogenic potential. eurjchem.combiorxiv.org | Orthogonal labeling for tracking multiple interacting components in real-time. |

| Genetic Code Expansion (GCE) | ncAA + Orthogonal tRNA/RS pair | Allows site-specific incorporation of non-canonical amino acids (ncAAs) with unique reactive handles. nih.gov | Can be used to install the reactive partner (e.g., a unique cysteine) for this compound or a different ncAA for an orthogonal reaction. |

| Staudinger Ligation | Azide + Phosphine | One of the first bio-orthogonal reactions developed; highly selective. wikipedia.orgmdpi.com | Provides an additional orthogonal labeling option for complex, multi-component studies. |

Exploration of Multi-functional Probes Incorporating this compound for Complex Systems

The inherent properties of this compound—a fluorescent reporter, a salicylic (B10762653) acid moiety, and a covalent warhead—make it an ideal scaffold for the development of multi-functional probes. acs.org Future research will focus on designing sophisticated probes that can report on multiple biological parameters simultaneously or perform several functions within a cell. mdpi.comnih.gov

One promising avenue is the creation of probes that can target specific organelles and report on the local microenvironment. By appending a targeting group, such as a triphenylphosphonium cation for mitochondria or a specific peptide sequence for the nucleus, the this compound core can be directed to a subcellular location. mdpi.comnih.govacs.org Once localized, its fluorescence properties could be engineered to respond to changes in polarity, viscosity, or the presence of specific analytes like reactive oxygen species. acs.org

Another area of exploration is the development of activity-based probes (ABPs) with multiple functionalities. nih.gov For example, a probe could incorporate the this compound warhead, a fluorophore for visualization, a photo-crosslinking group for identifying binding partners, and a bio-orthogonal handle (e.g., an alkyne or azide) for affinity purification and subsequent proteomic analysis. nih.gov Such multi-functional ABPs would be powerful tools for dissecting complex enzyme functions and identifying new drug targets. The design of these probes requires a modular approach, where different functional units are combined to achieve the desired activity. mdpi.comnih.gov

| Probe Component | Function | Example | Relevance to this compound |

| Reactive Group ("Warhead") | Covalently binds to the target protein. | Iodoacetamide, Thioacyl "warhead" nih.gov | The core reactive moiety of this compound. |